1,3,4-Oxadiazole
Overview
Description
1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring. It is one of the four isomers of oxadiazole, the others being 1,2,4-oxadiazole, 1,2,3-oxadiazole, and 1,2,5-oxadiazole . This compound is notable for its presence in various pharmaceutical drugs, such as raltegravir, an HIV drug, and other derivatives like fenadiazole, zibotentan, and tiodazosin .
Mechanism of Action
Target of Action
1,3,4-Oxadiazole and its derivatives interact with a variety of biological targets. They have been found to exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . In the context of cancer treatment, this compound derivatives have been shown to target various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to a variety of effects. For instance, in cancer treatment, this compound derivatives inhibit the activity of enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis and cell proliferation, and their inhibition can lead to the suppression of cancer cell growth .
Biochemical Pathways
The inhibition of these enzymes affects various biochemical pathways. For example, the inhibition of thymidylate synthase disrupts the synthesis of thymidine monophosphate, a critical component of DNA. Similarly, the inhibition of topoisomerase II interferes with DNA replication and transcription, while the inhibition of telomerase prevents the elongation of telomeres, which can lead to cellular senescence and apoptosis .
Pharmacokinetics
It is known that these compounds possess favorable physical and chemical properties, which significantly increase their pharmacological activity via hydrogen bond interactions with biomacromolecules
Result of Action
The result of the action of this compound and its derivatives is a broad spectrum of biological activities. In the context of cancer treatment, these compounds have been shown to exhibit cytotoxic effects against various types of cancer cells . They have also been found to exhibit antibacterial, antiviral, antifungal, and anti-inflammatory properties, among others .
Preparation Methods
1,3,4-Oxadiazole derivatives can be synthesized through several methods:
Oxidation of Tetrazoles: One pathway involves the oxidation of tetrazoles in the presence of aldehydes.
Reaction with Acyl Chlorides: Another method includes the reaction of tetrazoles with acyl chlorides, which also involves the release of nitrogen gas.
Dehydrative Cyclization: The general method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the dehydrative cyclization of hydrazides, semicarbazides, or thiosemicarbazides using aggressive agents like phosphorus oxychloride.
Ring Closure Reactions: A simple method involves the ring closure reactions of various acylhydrazides with carbon disulfide in an alkaline solution, or with aromatic acids in the presence of phosphorus oxychloride.
Chemical Reactions Analysis
1,3,4-Oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be synthesized through the oxidation of tetrazoles.
Cyclization: Intramolecular cyclization of N-acylhydrazones under oxidative conditions, often in the presence of oxygen, iodine, or bromine.
Substitution: The reaction of hydrazides with acyl chlorides or aldehydes to form oxadiazoles.
Common reagents used in these reactions include aldehydes, acyl chlorides, carbon disulfide, and phosphorus oxychloride. Major products formed from these reactions are various this compound derivatives, which are often used in pharmaceuticals and other applications.
Scientific Research Applications
1,3,4-Oxadiazole and its derivatives have a wide range of applications in scientific research:
Medicine: These compounds exhibit antibacterial, antiviral, antifungal, anticancer, anti-inflammatory, and analgesic properties
Agriculture: This compound derivatives act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity.
Materials Science: These compounds are used in the development of advanced materials, such as electroluminescent and electron-transport materials.
Comparison with Similar Compounds
1,3,4-Oxadiazole is compared with other oxadiazole isomers:
1,2,4-Oxadiazole: Known for its use in energetic materials and as a precursor for other heterocyclic compounds.
1,2,3-Oxadiazole:
1,2,5-Oxadiazole: Used in the development of advanced materials and pharmaceuticals.
This compound is unique due to its broad spectrum of biological activities and its versatility in various chemical reactions, making it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2O/c1-3-4-2-5-1/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKASFBLJDCHBNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182987 | |
Record name | 1,3,4-Oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182987 | |
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Molecular Weight |
70.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] | |
Record name | 1,3,4-Oxadiazole | |
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CAS No. |
288-99-3 | |
Record name | 1,3,4-Oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3,4-Oxadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Oxadiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3,4-Oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 1,3,4-OXADIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20O2F20OUR | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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